

4-Borono-3-methylbenzoic acid synthesis pathway

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Compound of Interest

Compound Name: 4-Borono-3-methylbenzoic acid

Cat. No.: B114199

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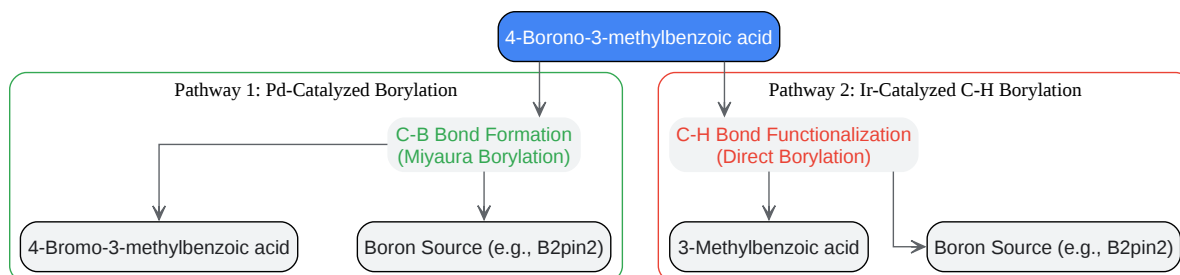
An In-depth Technical Guide to the Synthesis of **4-Borono-3-methylbenzoic Acid**

Abstract

4-Borono-3-methylbenzoic acid (CAS 158429-66-4) is a bifunctional organoboron compound of significant interest in medicinal chemistry and materials science.^[1] Its utility primarily stems from its capacity to act as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures.^{[2][3]} This guide provides a comprehensive overview of the principal synthetic pathways to **4-borono-3-methylbenzoic acid**, intended for researchers, chemists, and drug development professionals. We will delve into two primary synthetic strategies: the palladium-catalyzed borylation of a halogenated precursor and the more contemporary iridium-catalyzed direct C-H borylation. The discussion will focus on the underlying reaction mechanisms, detailed experimental protocols, and the rationale behind key procedural choices to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis

A retrosynthetic approach to **4-borono-3-methylbenzoic acid** reveals two primary and logical disconnection strategies. These strategies form the basis of the synthetic pathways discussed in this guide. The choice between these pathways often depends on the availability of starting materials, desired atom economy, and tolerance to specific functional groups.



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Caption: Retrosynthetic analysis of **4-borono-3-methylbenzoic acid**.

Pathway 1: Palladium-Catalyzed Borylation of 4-Bromo-3-methylbenzoic Acid

This is the most established and widely employed method for synthesizing arylboronic acids. It relies on the palladium-catalyzed coupling of an aryl halide with a diboron reagent, a reaction often referred to as Miyaura borylation. The readily available and stable nature of the starting material, 4-bromo-3-methylbenzoic acid, makes this a robust and reliable pathway.^{[2][4]}

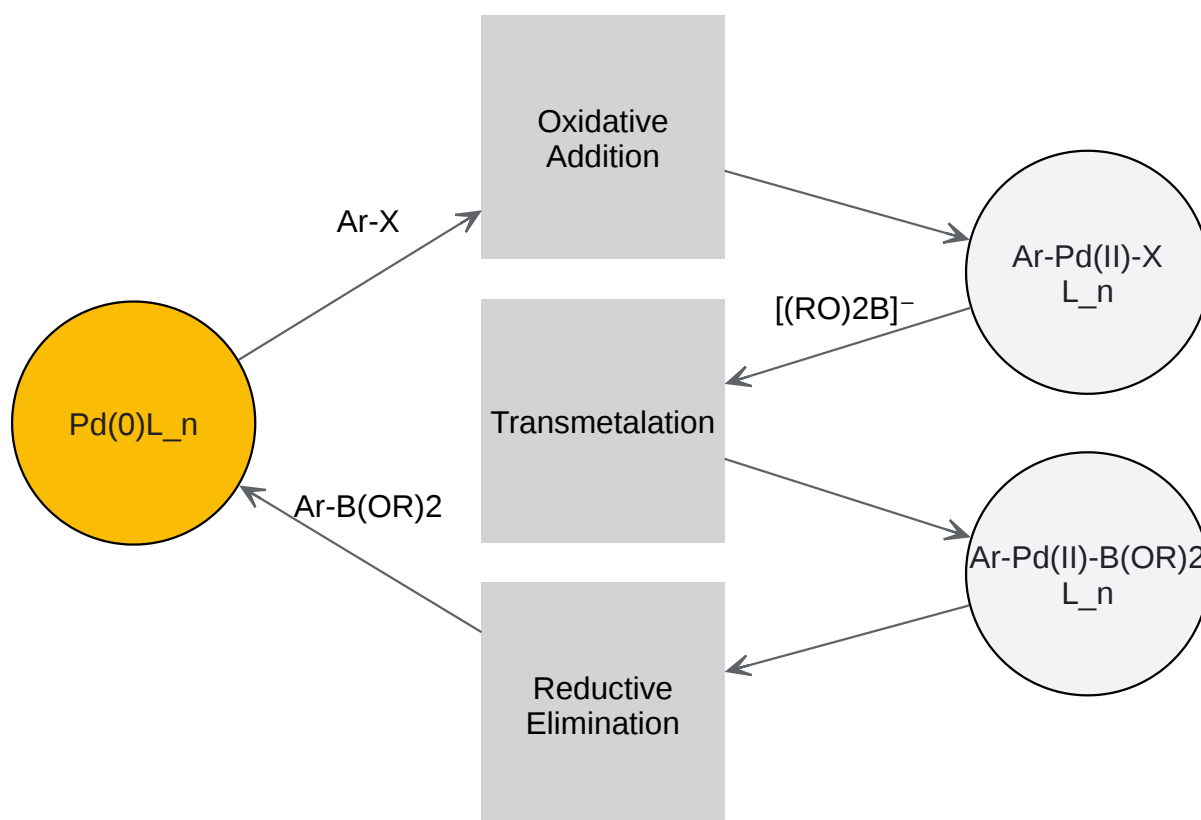
Mechanistic Principles

The catalytic cycle of Miyaura borylation is a cornerstone of modern cross-coupling chemistry and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.^[5]

- **Oxidative Addition:** The cycle initiates with the oxidative addition of the aryl halide (4-bromo-3-methylbenzoic acid) to a low-valent Pd(0) complex. This step forms a Pd(II) intermediate, breaking the carbon-bromine bond.
- **Transmetalation:** A boronate species, formed by the reaction of the diboron reagent with a base (e.g., potassium acetate), transfers its organic group to the Pd(II) center. The base is

crucial for activating the boron reagent, facilitating this transfer.

- Reductive Elimination: The two organic groups on the palladium center (the aryl group from the starting material and the boryl group) couple and are eliminated from the palladium, forming the desired C-B bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.



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Caption: Catalytic cycle for Miyaura borylation.

Experimental Protocol: Synthesis of 4-(Pinacolboranyl)-3-methylbenzoic acid

This protocol describes the synthesis of the pinacol ester, which is a common and stable intermediate that can be readily hydrolyzed to the final boronic acid.

Materials:

- 4-Bromo-3-methylbenzoic acid (1.0 eq)[6]
- Bis(pinacolato)diboron (B_2pin_2) (1.1 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$) (3 mol%)
- Potassium acetate (KOAc) (3.0 eq)
- Anhydrous 1,4-Dioxane

Procedure:

- To a dry, nitrogen-purged flask, add 4-bromo-3-methylbenzoic acid, bis(pinacolato)diboron, $Pd(dppf)Cl_2$, and potassium acetate.
- Add anhydrous 1,4-dioxane via syringe.
- Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylbenzoic acid, can be purified by column chromatography on silica gel or by recrystallization.
- Hydrolysis (optional): The purified pinacol ester can be hydrolyzed to **4-borono-3-methylbenzoic acid** by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like acetone or THF.

Key Parameter Optimization

The success of the Miyaura borylation is highly dependent on the careful selection of reaction parameters.

Parameter	Options	Rationale & Field Insights
Catalyst	Pd(dppf)Cl ₂ , Pd(OAc) ₂ /ligand, Pd ₂ (dba) ₃ /ligand	Pd(dppf)Cl ₂ is often a reliable choice due to the robust dppf ligand which promotes both oxidative addition and reductive elimination while providing stability to the catalyst.
Ligand	Phosphine-based (e.g., PPh ₃ , PCy ₃ , XPhos)	The choice of ligand is critical. Electron-rich, bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps, improving overall reaction efficiency. [7]
Base	KOAc, K ₃ PO ₄ , Cs ₂ CO ₃	A moderately weak base like KOAc is typically sufficient to activate the diboron reagent without causing unwanted side reactions, such as hydrolysis of the ester product if present. [7]
Solvent	Dioxane, Toluene, DMF, DMSO	Aprotic polar solvents like dioxane or DMF are commonly used as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.

Temperature

80 - 110 °C

The reaction generally requires heating to overcome the activation energy for the oxidative addition step. The optimal temperature depends on the reactivity of the aryl halide.

Pathway 2: Iridium-Catalyzed C-H Borylation of 3-Methylbenzoic Acid

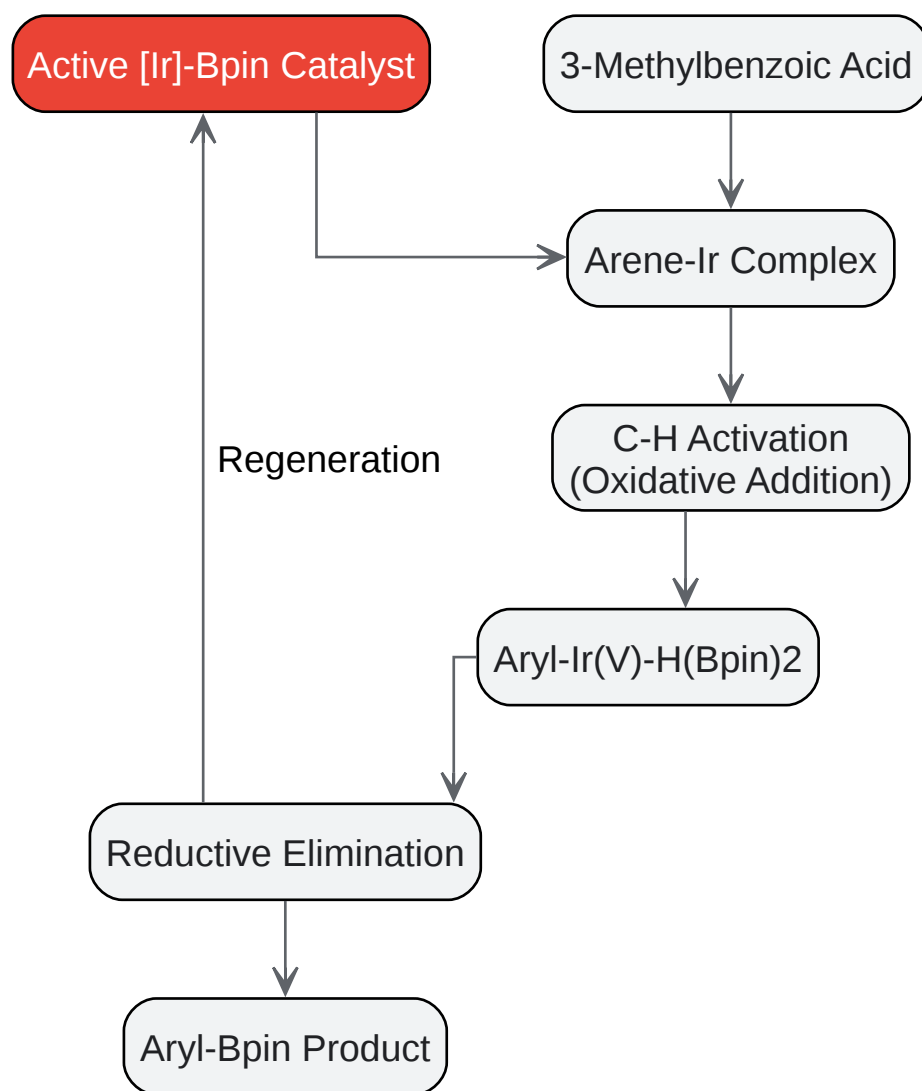
Direct C–H functionalization represents a more modern and atom-economical approach, avoiding the need for pre-halogenated substrates.^[8] Iridium-catalyzed borylation has emerged as a powerful tool for this transformation, often exhibiting high regioselectivity based on steric factors.^{[8][9]}

Mechanistic Insights

The iridium-catalyzed C-H borylation cycle differs significantly from the palladium-catalyzed pathway.

- **Catalyst Activation:** An iridium(I) or iridium(III) precatalyst reacts with the diboron reagent to form the active Ir-boryl species.
- **C-H Activation:** The active catalyst coordinates to the aromatic ring and cleaves a C-H bond via an oxidative addition or a concerted metalation-deprotonation (CMD) pathway. This is typically the rate-determining and selectivity-determining step.
- **Reductive Elimination:** The aryl and boryl groups on the iridium center undergo reductive elimination to form the aryl boronate ester product and regenerate the active catalyst.

For 3-methylbenzoic acid, the directing effects are complex. While a carboxylate group can direct ortho C-H functionalization, iridium-catalyzed borylation is highly sensitive to sterics.^[8] The catalyst preferentially attacks the least sterically hindered C-H bond, which in this case is the C4 position (para to the methyl group and meta to the carboxyl group).^{[8][9]}



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Caption: Simplified workflow for Ir-catalyzed C-H borylation.

Experimental Protocol

Materials:

- 3-Methylbenzoic acid (1.0 eq)
- Bis(pinacolato)diboron (B₂pin₂) (1.5 eq)
- [Ir(OMe)(cod)]₂ (1.5 mol%)

- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%)
- Anhydrous Tetrahydrofuran (THF) or Cyclohexane

Procedure:

- In a glovebox or under an inert atmosphere, combine $[\text{Ir}(\text{OMe})(\text{cod})]_2$ and dtbpy in the reaction solvent and stir for 10-15 minutes to form the active catalyst.
- Add 3-methylbenzoic acid and bis(pinacolato)diboron to the catalyst solution.
- Seal the reaction vessel and heat to 80-100 °C for 12-24 hours.
- After cooling, remove the solvent under reduced pressure.
- The residue can be purified by column chromatography on silica gel to isolate the pinacol ester.
- The ester is then hydrolyzed to the final boronic acid as described in Pathway 1.

Purification and Characterization

Work-up and Purification: The primary challenge in purification is separating the desired product from unreacted starting material and boron-containing byproducts.

- Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., NaHCO_3). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer is then separated and re-acidified with dilute HCl to precipitate the pure product, which is collected by filtration.
- Recrystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol) can be an effective method for obtaining highly pure crystalline material.

Analytical Characterization:

- ^1H NMR: Expect characteristic aromatic proton signals, a singlet for the methyl group, and a broad singlet for the boronic acid $-\text{B}(\text{OH})_2$ protons (which may exchange with D_2O).

- ^{13}C NMR: Expect distinct signals for the aromatic carbons, the methyl carbon, and the carboxyl carbon. The carbon attached to the boron atom will also have a characteristic chemical shift.
- Mass Spectrometry (MS): ESI-MS will show the expected molecular ion peak $[\text{M-H}]^-$ or $[\text{M+H}]^+$.

Conclusion

The synthesis of **4-borono-3-methylbenzoic acid** can be reliably achieved through two primary routes. The palladium-catalyzed Miyaura borylation of 4-bromo-3-methylbenzoic acid stands as the classic, robust method with a well-understood mechanism and predictable outcomes. For applications where atom economy and the avoidance of halogenated intermediates are paramount, the iridium-catalyzed direct C-H borylation of 3-methylbenzoic acid offers a powerful, modern alternative. The choice of pathway will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and available starting materials. Both methods provide access to this valuable synthetic intermediate, paving the way for innovations in drug discovery and materials science.

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